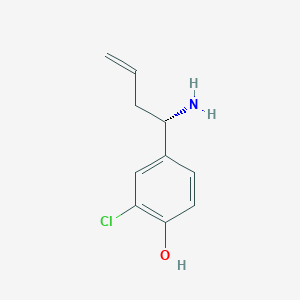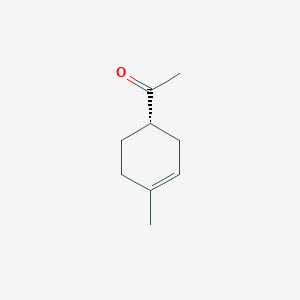
Trans-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol is an organic compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a butanol side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol typically involves the reaction of 4-bromo-1H-pyrazole with an appropriate butanol derivative. One common method includes the use of 4-bromo-1H-pyrazole and a butanol derivative under basic conditions to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
化学反応の分析
Types of Reactions
Trans-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-bromo-1H-pyrazol-1-yl)butan-2-one.
Reduction: Formation of trans-3-(1H-pyrazol-1-yl)butan-2-ol.
Substitution: Formation of trans-3-(4-substituted-1H-pyrazol-1-yl)butan-2-ol derivatives.
科学的研究の応用
Trans-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of novel materials and catalysts
作用機序
The mechanism of action of trans-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to active sites of enzymes or receptors. This binding can modulate the activity of the target proteins, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction .
類似化合物との比較
Similar Compounds
- 4-bromo-1H-pyrazole
- 3-(4-bromo-1H-pyrazol-1-yl)propan-1-ol
- 6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine
Uniqueness
Trans-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol is unique due to its specific substitution pattern and the presence of both a bromine atom and a hydroxyl group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications .
特性
分子式 |
C7H11BrN2O |
|---|---|
分子量 |
219.08 g/mol |
IUPAC名 |
(2R,3R)-3-(4-bromopyrazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C7H11BrN2O/c1-5(6(2)11)10-4-7(8)3-9-10/h3-6,11H,1-2H3/t5-,6-/m1/s1 |
InChIキー |
OFXIYXXRVYMDKK-PHDIDXHHSA-N |
異性体SMILES |
C[C@H]([C@@H](C)O)N1C=C(C=N1)Br |
正規SMILES |
CC(C(C)O)N1C=C(C=N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


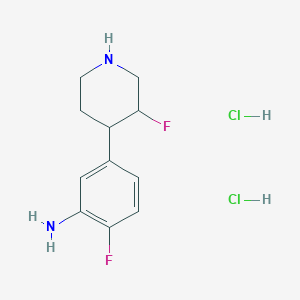
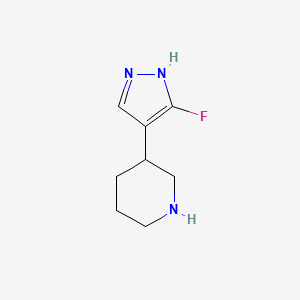
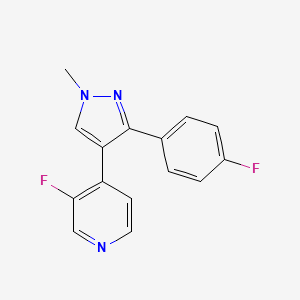
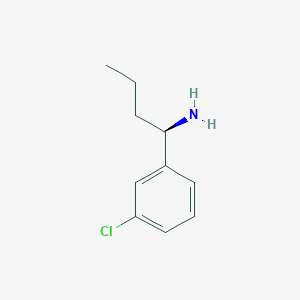
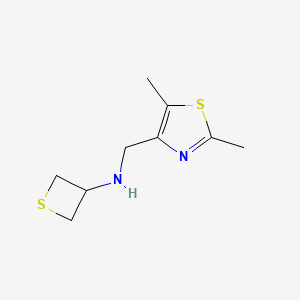
![2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one](/img/structure/B15226159.png)
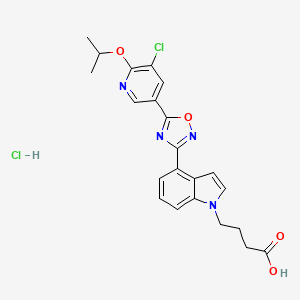

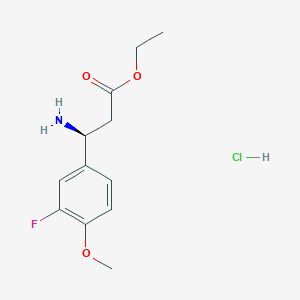
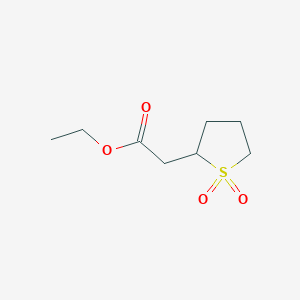

![tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B15226215.png)
